4-Cycloheptyl-1H-pyrazole
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Overview
Description
4-Cycloheptyl-1H-pyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is notable for its unique structural features, which include a cycloheptyl group attached to the pyrazole ring. Pyrazoles are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cycloheptyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the condensation of cycloheptanone with hydrazine, followed by cyclization to form the pyrazole ring. This reaction often requires acidic or basic conditions to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Cycloheptyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazoles .
Scientific Research Applications
4-Cycloheptyl-1H-pyrazole has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: It is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cycloheptyl-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .
Comparison with Similar Compounds
1H-Pyrazole: The parent compound with a simpler structure.
3,5-Dimethyl-1H-pyrazole: A derivative with methyl groups at positions 3 and 5.
4-Phenyl-1H-pyrazole: A derivative with a phenyl group at position 4.
Uniqueness: 4-Cycloheptyl-1H-pyrazole is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
90253-23-9 |
---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
4-cycloheptyl-1H-pyrazole |
InChI |
InChI=1S/C10H16N2/c1-2-4-6-9(5-3-1)10-7-11-12-8-10/h7-9H,1-6H2,(H,11,12) |
InChI Key |
APCXXGYOSOLREP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2=CNN=C2 |
Origin of Product |
United States |
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